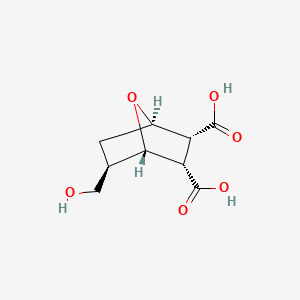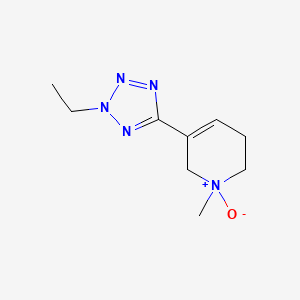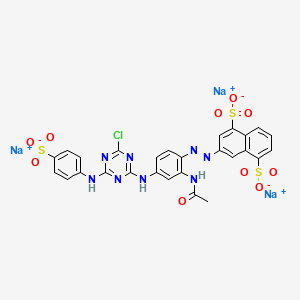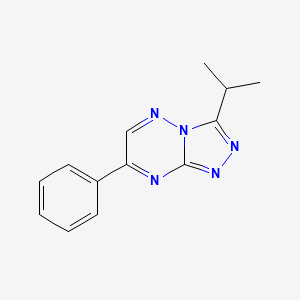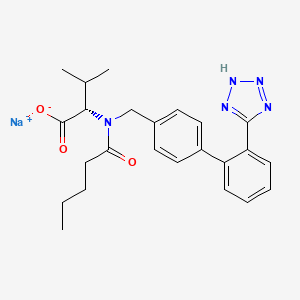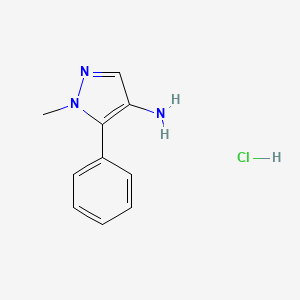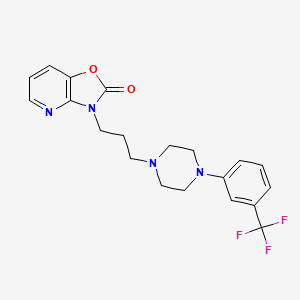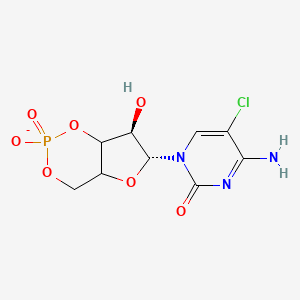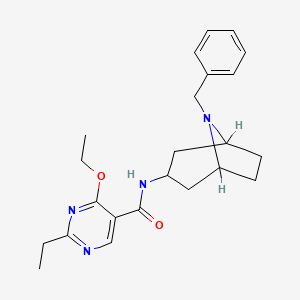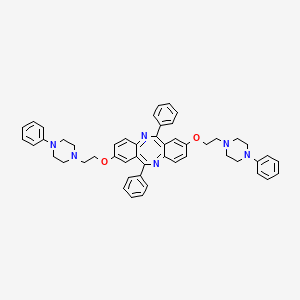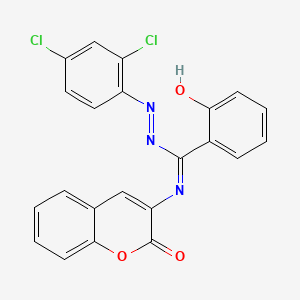
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound also contains a benzopyran structure, which is a common motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,4-dichloroaniline. This involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxybenzaldehyde under basic conditions to form the azo compound.
Condensation: The resulting azo compound undergoes a condensation reaction with 2H-1-benzopyran-2-one in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, hydrazines.
Substitution: Halogenated, alkylated, or other substituted aromatic compounds.
Scientific Research Applications
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mechanism of Action
The mechanism of action of 3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Azo Dyes: Compounds like methyl orange and Congo red, which also contain azo groups and are used as dyes.
Benzopyran Derivatives: Compounds such as coumarins and flavonoids, which share the benzopyran structure and have various biological activities.
Uniqueness
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one is unique due to its specific combination of azo and benzopyran structures, which confer distinct chemical and biological properties
Properties
CAS No. |
112517-48-3 |
|---|---|
Molecular Formula |
C22H13Cl2N3O3 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)imino-2-hydroxy-N'-(2-oxochromen-3-yl)benzenecarboximidamide |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-14-9-10-17(16(24)12-14)26-27-21(15-6-2-3-7-19(15)28)25-18-11-13-5-1-4-8-20(13)30-22(18)29/h1-12,28H |
InChI Key |
RPJUBNRSPCQVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N=C(C3=CC=CC=C3O)N=NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


